![molecular formula C19H13NO4S B2421077 2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone CAS No. 303987-08-8](/img/structure/B2421077.png)
2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone
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Overview
Description
This compound likely belongs to the class of organic compounds known as 2-naphthalene sulfonic acids and derivatives . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group (or a derivative thereof) at the 2-position .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, N-arylsulfonyl amino alcohols, derived from amino acids, have been carbonylated with bis-(trichloromethyl) carbonate (BTC), in the presence of triethylamine, to provide optically pure N-phenylsulfonyloxazolidin-2-ones .Scientific Research Applications
- Triazoles and their derivatives exhibit significant antimicrobial properties. Researchers have explored their potential as antifungal agents, particularly in the treatment of fungal infections. Notably, fluconazole, itraconazole, voriconazole, posaconazole, and efinaconazole are azole derivatives with antifungal activity .
Antimicrobial Activity
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with enzymes such as trypsin-1 . Trypsin-1 is a serine protease that plays a crucial role in various biological processes, including digestion and regulation of cellular functions .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, potentially altering its function and leading to changes in downstream biological processes .
Biochemical Pathways
Given its potential interaction with trypsin-1, it may influence pathways regulated by this enzyme .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Its potential interaction with trypsin-1 suggests that it may influence cellular processes regulated by this enzyme .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone .
properties
IUPAC Name |
2-naphthalen-2-ylsulfonyl-3-phenyl-1,2-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4S/c21-19-13-18(15-7-2-1-3-8-15)20(24-19)25(22,23)17-11-10-14-6-4-5-9-16(14)12-17/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKZTELQLZNCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)ON2S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-naphthylsulfonyl)-3-phenyl-5(2H)-isoxazolone |
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